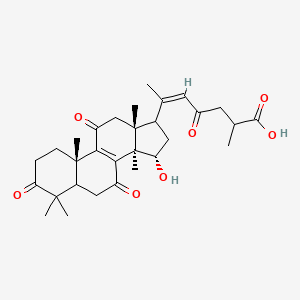
Ganoderenic acid G
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ganoderenic acid G is a bio-active sterol isolated from the medicinal mushroom Ganoderma lucidum . This compound belongs to the class of triterpenoids, which are known for their diverse pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The biosynthesis of ganoderenic acid G involves the mevalonate pathway, which is a crucial metabolic route for the production of triterpenoids in Ganoderma lucidum . Genetic engineering techniques have been employed to enhance the production of ganoderenic acids by expressing specific cytochrome P450 genes in Saccharomyces cerevisiae . This method allows for the efficient production of this compound by modifying lanosterol to its desired form.
Industrial Production Methods: Industrial production of this compound typically involves submerged fermentation of Ganoderma lucidum. This method is preferred due to its ability to produce high yields of bioactive compounds under controlled conditions . The fermentation process is optimized by adjusting the growth media and nutrient substrates to enhance the production of ganoderenic acids.
Análisis De Reacciones Químicas
Types of Reactions: Ganoderenic acid G undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the triterpenoid structure .
Major Products: The major products formed from these reactions include various derivatives of this compound, which exhibit enhanced biological activities. These derivatives are often studied for their potential therapeutic applications .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, ganoderenic acid G is used as a precursor for synthesizing novel triterpenoid derivatives with improved pharmacological properties .
Biology: In biological research, this compound is investigated for its role in modulating cellular processes and signaling pathways. It has shown potential in regulating immune responses and inhibiting tumor growth .
Medicine: this compound is of significant interest in medicine due to its anti-inflammatory, antioxidant, and hepatoprotective properties. It has been studied for its potential to treat liver diseases, cancer, and other chronic conditions .
Industry: In the industrial sector, this compound is used in the development of health supplements and functional foods. Its bioactive properties make it a valuable ingredient in products aimed at promoting overall health and well-being .
Mecanismo De Acción
The mechanism of action of ganoderenic acid G involves its interaction with various molecular targets and pathways. It exerts its effects by modulating the expression of genes related to lipid metabolism, oxidative stress, and inflammation . This compound has been shown to inhibit the activity of enzymes such as β-glucuronidase and matrix metalloproteinases, which play a role in tumor progression and metastasis . Additionally, it regulates the production of cytokines and other signaling molecules involved in immune responses .
Comparación Con Compuestos Similares
- Ganoderenic acid A
- Ganoderenic acid D
- Ganoderenic acid K
- Ganoderic acid C6
- Ganoderic acid G
Propiedades
Fórmula molecular |
C30H40O7 |
|---|---|
Peso molecular |
512.6 g/mol |
Nombre IUPAC |
(Z)-6-[(10S,13R,14R,15S)-15-hydroxy-4,4,10,13,14-pentamethyl-3,7,11-trioxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid |
InChI |
InChI=1S/C30H40O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h10,16,18,21,23,35H,8-9,11-14H2,1-7H3,(H,36,37)/b15-10-/t16?,18?,21?,23-,28-,29+,30-/m0/s1 |
Clave InChI |
GFKYVWHGNWCEQF-KWOIKPTFSA-N |
SMILES isomérico |
CC(CC(=O)/C=C(/C)\C1C[C@@H]([C@@]2([C@@]1(CC(=O)C3=C2C(=O)CC4[C@@]3(CCC(=O)C4(C)C)C)C)C)O)C(=O)O |
SMILES canónico |
CC(CC(=O)C=C(C)C1CC(C2(C1(CC(=O)C3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)C)C)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-6-hydroxyphenyl]ethanone](/img/structure/B13449511.png)


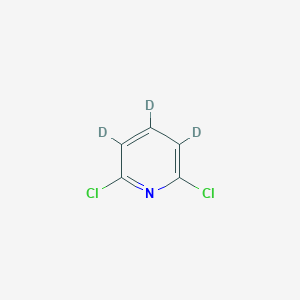
![1,3,7,9-tetratert-butyl-11-hydroxy-5H-benzo[d][1,3,2]benzodioxaphosphocine 11-oxide](/img/structure/B13449525.png)
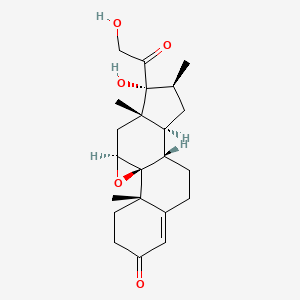
![(1R,3S,7S,8S,10S,12S,15Z,18R)-7-hydroxy-12-[(E,1S)-1-hydroxy-3-[(2S)-4-methyl-3,6-dihydro-2H-pyran-2-yl]prop-2-enyl]-3-methyl-5-methylidene-9,13,22-trioxatricyclo[16.3.1.08,10]docosa-15,19-dien-14-one](/img/structure/B13449545.png)
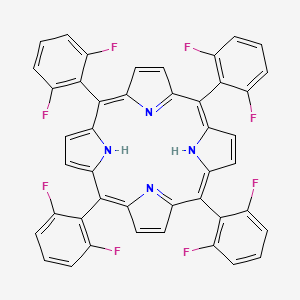
amino}pentanoic acid](/img/structure/B13449555.png)
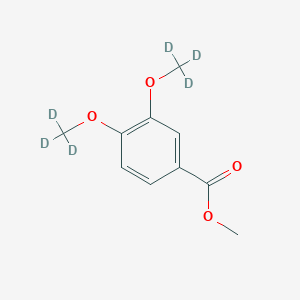
![rac-(2R,5S)-1-[(tert-butoxy)carbonyl]-5-(ethoxycarbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B13449569.png)



